2,8-Diphenyl-4H-1-benzopyran-4-one
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Overview
Description
2,8-Diphenyl-4H-chromen-4-one is a compound belonging to the chromone family, which is known for its diverse biological and pharmacological activities. Chromones are the core structures of flavonoids and isoflavonoids, extensively studied for their biological significance and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diphenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylboronic acid and 3-iodo-2-phenyl-4H-chromen-4-one in the presence of a palladium catalyst (Pd(PPh3)4) and cesium carbonate (Cs2CO3) in a dioxane-water mixture at 85°C . This reaction yields the desired chromone derivative with high efficiency.
Industrial Production Methods: Industrial production methods for chromone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,8-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the chromone ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrochromones .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,8-Diphenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional properties and potential in treating Alzheimer’s disease.
4-Chromanone: Exhibits a broad range of biological activities, including anticancer and anti-inflammatory effects.
Thiochroman-4-one: Similar in structure to chroman-4-one, with antiviral and antibacterial properties.
Uniqueness: 2,8-Diphenyl-4H-chromen-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
87241-87-0 |
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Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,8-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-20(16-10-5-2-6-11-16)23-21-17(12-7-13-18(19)21)15-8-3-1-4-9-15/h1-14H |
InChI Key |
UNMMOXFUFRQAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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